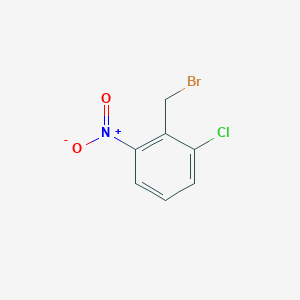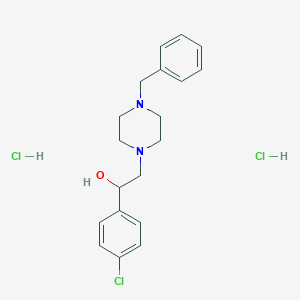
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In
科学研究应用
BZP has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function. BZP has also been studied for its potential use as an antidepressant and anxiolytic agent.
作用机制
BZP acts as a dopamine and serotonin agonist, which leads to an increase in the release of these neurotransmitters in the brain. This results in an increase in arousal, alertness, and mood elevation. BZP also inhibits the reuptake of dopamine and serotonin, which prolongs their effects.
生化和生理效应
BZP has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and dry mouth. BZP has been reported to cause euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
实验室实验的优点和局限性
BZP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has well-defined chemical and physical properties, which makes it easy to work with. BZP can be used to study the effects of dopamine and serotonin on the brain and behavior.
However, there are also limitations to using BZP in lab experiments. It is a psychoactive drug that can cause adverse effects in humans and animals. The effects of BZP can vary depending on the dose and route of administration. Therefore, caution must be taken when working with BZP in lab experiments.
未来方向
There are several future directions for research on BZP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to determine the optimal dose and route of administration for BZP in humans.
Another area of interest is the development of new analogs of BZP that have improved therapeutic properties and reduced adverse effects. These analogs could be used to treat a wide range of neurological disorders.
Conclusion:
In conclusion, BZP is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of neurological disorders. It acts as a dopamine and serotonin agonist and has been shown to have neuroprotective effects. BZP has several advantages for lab experiments, but caution must be taken when working with it due to its psychoactive effects. There are several future directions for research on BZP, including its potential use as an antidepressant and anxiolytic agent, and the development of new analogs with improved therapeutic properties.
合成方法
BZP can be synthesized by the reaction of piperazine with benzyl chloride and 4-chlorobenzophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
属性
CAS 编号 |
156809-90-4 |
|---|---|
产品名称 |
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride |
分子式 |
C19H25Cl3N2O |
分子量 |
403.8 g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H |
InChI 键 |
DGHDCEDRQOJQII-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.Cl.Cl |
规范 SMILES |
C1C[NH+](CC[NH+]1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.[Cl-].[Cl-] |
同义词 |
alpha-(4-Chlorophenyl)-4-(phenylmethyl)-1-piperazineethanol dihydrochl oride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




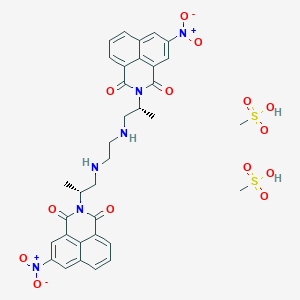
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
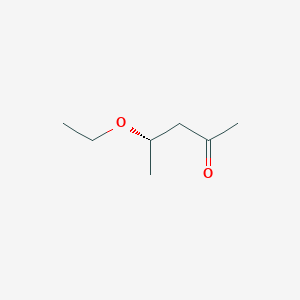

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
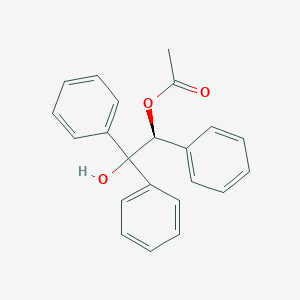
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
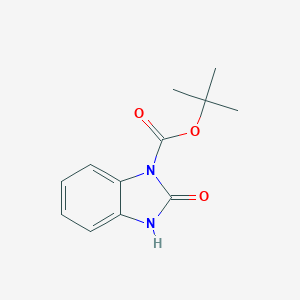
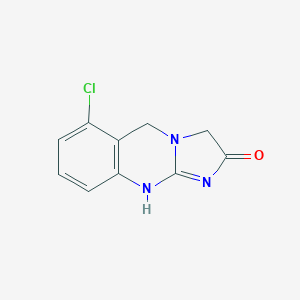
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
